Tetrahydro-2H-pyran-2,5-dicarboxylic Acid

Biodegradable Polymers Polyester Degradation Activated Sludge Treatment

Tetrahydro-2H-pyran-2,5-dicarboxylic acid (CAS 101012-23-1; IUPAC: oxane-2,5-dicarboxylic acid) is a heterocyclic dicarboxylic acid building block containing a saturated tetrahydropyran ring with carboxylic acid functionalities at the 2- and 5-positions. It is primarily employed in polymer and materials chemistry as a monomer or intermediate for the synthesis of polyesters featuring 2,5-disubstituted tetrahydropyran rings in their main chains.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
Cat. No. B12277670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-pyran-2,5-dicarboxylic Acid
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1CC(OCC1C(=O)O)C(=O)O
InChIInChI=1S/C7H10O5/c8-6(9)4-1-2-5(7(10)11)12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11)
InChIKeyYDBTYOYMJMAKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2H-pyran-2,5-dicarboxylic Acid Procurement Guide: 2,5-Disubstituted Tetrahydropyran Dicarboxylic Acid for Polyester and Material Science


Tetrahydro-2H-pyran-2,5-dicarboxylic acid (CAS 101012-23-1; IUPAC: oxane-2,5-dicarboxylic acid) is a heterocyclic dicarboxylic acid building block containing a saturated tetrahydropyran ring with carboxylic acid functionalities at the 2- and 5-positions . It is primarily employed in polymer and materials chemistry as a monomer or intermediate for the synthesis of polyesters featuring 2,5-disubstituted tetrahydropyran rings in their main chains [1]. The compound is also a structural progenitor for chiral tetrahydropyran derivatives used in active pharmaceutical ingredient (API) synthesis [2].

Why 2,5-Disubstituted Tetrahydropyran Dicarboxylic Acid Cannot Be Substituted with 2,6-Linked or Furan Analogues


Scientific and industrial users cannot simply substitute Tetrahydro-2H-pyran-2,5-dicarboxylic acid with other tetrahydropyran dicarboxylic acids (e.g., 2,6-linked or 3,4-linked isomers) or with the five-membered ring analogue tetrahydrofuran-2,5-dicarboxylic acid without fundamentally altering material performance [1]. The substitution pattern on the tetrahydropyran ring dictates the polymer chain conformation—2,5-disubstitution yields quasi-rigid, linear backbones whereas 2,6-disubstitution produces distinct chain flexibility and spatial geometry [2]. Critically, the ring size (six-membered tetrahydropyran vs. five-membered tetrahydrofuran) governs ring conformational stability and the resultant polymer's thermal decomposition threshold, directly impacting processing windows and end-use thermal stability [3].

Quantitative Evidence Guide: Differentiating Tetrahydro-2H-pyran-2,5-dicarboxylic Acid from 2,6-Linked and Furan Analogues


Biodegradation Rate: 2,6-Linked Tetrahydropyran Polyesters Degrade More Readily Than 2,5-Linked Polyesters in Activated Sludge

In a comparative biodegradation study of polyesters containing tetrahydropyran rings in their backbones, polyester 10 (composed of 2,6-linked tetrahydropyran rings) underwent biodegradation more readily than polyester 2 (composed of 2,5-linked tetrahydropyran rings) when treated with activated sludge [1]. Quantitative determination of carbon dioxide generation during the treatment with activated sludge showed that hydrolysates from both polyesters without pendant alkoxycarbonyl groups were catabolized by microorganisms, but polyester 10 exhibited faster catabolism than polyester 2 [1].

Biodegradable Polymers Polyester Degradation Activated Sludge Treatment

Solvent Solubility Profile: trans-2,5-Linked Tetrahydropyran Polyesters Are Insoluble in Chloroform Whereas cis-2,5-Linked Polyesters Are Soluble

Direct comparative solubility testing revealed that polyester 4t (composed of trans-2,5-linked tetrahydropyran rings) is soluble in m-cresol and halogenated protic solvents such as 2,2,2-trifluoroethanol, trifluoroacetic acid, and dichloroacetic acid, but insoluble in chloroform and dichloromethane [1]. In contrast, the corresponding cis-isomer polyester 4c (composed of cis-2,5-linked tetrahydropyran rings) is soluble in chloroform and dichloromethane [1]. Conformational energy calculations demonstrated that the trans-isomer backbone adopts a predominantly linear conformation with exocyclic oxygen and carbonyl carbon in equatorial positions, whereas the cis-isomer backbone is winding with the exocyclic oxygen occupying an axial position [1].

Polymer Solubility Conformational Analysis Polyester Processing

Thermal Decomposition Temperature: 2,5-Linked Tetrahydropyran Polyesters Decompose ~150°C Higher Than the Corresponding Tetrahydrofuran-Based Isomeric Polyester

Thermogravimetric analysis of polyesters containing cyclic ether backbones demonstrated that polyesters 4c and 4t (both composed of 2,5-linked tetrahydropyran rings) decompose at 300°C under nitrogen atmosphere [1]. This decomposition temperature is approximately 150°C higher than that of the isomeric polyester 2, which is composed of tetrahydrofuran rings (five-membered cyclic ether) rather than tetrahydropyran rings (six-membered cyclic ether) [1].

Thermal Stability Polyester Degradation High-Temperature Polymers

Chiral Building Block Utility: 2,5-Disubstituted Tetrahydropyran Scaffold Enables Stereocontrolled API Synthesis

Tetrahydropyran units having multiple stereogenic centers, such as those derived from tetrahydro-2H-pyran-2,5-dicarboxylic acid, serve as excellent building blocks for various active pharmaceutical ingredients (APIs) [1]. In particular, the 2,5-disubstituted tetrahydropyran scaffold is a key structural motif in the synthesis of diospongins and related bioactive natural products, with multiple synthetic approaches developed over the period 2006–2020 to access both chiral and racemic forms [1]. Stereoselective syntheses of enantiomerically pure 2,5-disubstituted tetrahydropyrans have been achieved using D-mannitol as a chiral pool starting material combined with ruthenium-catalyzed ring-closing metathesis and palladium-catalyzed nucleophilic substitution [2]. Furthermore, trans-2,5-disubstituted tetrahydropyran rings have been employed in liquid-crystal compounds exhibiting negative dielectric anisotropy [3].

Chiral Synthesis Active Pharmaceutical Ingredients Stereoselective Chemistry

Optimal Application Scenarios for Tetrahydro-2H-pyran-2,5-dicarboxylic Acid Based on Differentiated Performance Evidence


Quasi-Rigid Polyester Synthesis Requiring Linear Chain Conformation and Chloroform Insolubility

When the target polymer application demands a linear, quasi-rigid backbone conformation that renders the material insoluble in chloroform and dichloromethane (e.g., for solvent-resistant coatings, membranes, or fibers), tetrahydro-2H-pyran-2,5-dicarboxylic acid in its trans-stereoisomeric form is the appropriate monomer choice. The trans-2,5-disubstituted tetrahydropyran ring produces polyesters soluble only in halogenated protic solvents such as trifluoroethanol and trifluoroacetic acid while resisting dissolution in common chlorinated organic solvents [1]. This differential solubility profile, verified by direct comparison with the chloroform-soluble cis-isomer, enables precise control over polymer processing and end-use chemical resistance.

High-Temperature Polymer Applications Requiring Thermal Stability up to 300°C

For applications requiring thermal processing or sustained service temperatures approaching 300°C under inert atmosphere, tetrahydropyran-2,5-dicarboxylic acid-derived polyesters offer a decisive advantage over tetrahydrofuran-based alternatives. The six-membered tetrahydropyran ring confers approximately 150°C higher thermal decomposition temperature compared to isomeric polyesters built from five-membered tetrahydrofuran rings [1]. This thermal stability margin directly expands the usable processing window and enables applications in high-temperature environments where furan-based polyesters would prematurely degrade.

Environmentally Persistent Biodegradable Polymers Where Slower Degradation Is Desired

When designing biodegradable polyesters that require controlled, slower environmental degradation rather than rapid breakdown, the 2,5-linked tetrahydropyran ring architecture is preferable to the 2,6-linked isomer. Activated sludge testing demonstrated that 2,6-linked tetrahydropyran polyesters undergo biodegradation more readily than 2,5-linked counterparts, as measured by differential carbon dioxide evolution during microbial catabolism [1]. This quantifiable difference enables formulators to select the 2,5-substitution pattern for applications where extended service life in biologically active environments is required prior to eventual biodegradation.

Stereocontrolled Synthesis of Tetrahydropyran-Containing Active Pharmaceutical Ingredients

For medicinal chemistry programs targeting tetrahydropyran-containing bioactive natural products or synthetic APIs requiring defined stereochemistry, tetrahydro-2H-pyran-2,5-dicarboxylic acid serves as a privileged chiral building block. The 2,5-disubstituted tetrahydropyran scaffold provides multiple stereogenic centers and has been extensively employed in the synthesis of diospongins and related compounds [1]. Established stereoselective synthetic routes using chiral pool starting materials (e.g., D-mannitol) and catalytic methodologies provide reliable access to enantiomerically pure derivatives, distinguishing this scaffold from other tetrahydropyran regioisomers lacking comparable synthetic precedent [2].

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